3-Cyclobutyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine
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Overview
Description
3-Cyclobutyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine is a chemical compound with the molecular formula C15H21NO. It is a member of the benzoazepine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclobutylamine with a methoxy-substituted benzyl halide, followed by cyclization using a suitable base .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial reactors and purification systems .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
3-Cyclobutyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine involves its interaction with specific molecular targets and pathways. These may include binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Cyclobutyl-2,3,4,5-tetrahydro-1H-benzo[D]azepin-7-ol: This compound has a similar structure but with a hydroxyl group instead of a methoxy group.
2,3,4,5-Tetrahydro-1H-benzo[D]azepine: This compound lacks the cyclobutyl and methoxy substituents.
Uniqueness
3-Cyclobutyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs .
Properties
Molecular Formula |
C15H21NO |
---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
3-cyclobutyl-7-methoxy-1,2,4,5-tetrahydro-3-benzazepine |
InChI |
InChI=1S/C15H21NO/c1-17-15-6-5-12-7-9-16(14-3-2-4-14)10-8-13(12)11-15/h5-6,11,14H,2-4,7-10H2,1H3 |
InChI Key |
NIWSQMXNRANDIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCN(CC2)C3CCC3)C=C1 |
Origin of Product |
United States |
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